molecular formula C19H22FIN6O2 B8655080 PU-DZ 8

PU-DZ 8

Cat. No. B8655080
M. Wt: 512.3 g/mol
InChI Key: JPPCGDGMQGJGQK-UHFFFAOYSA-N
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Patent
US07834181B2

Procedure details

A solution of 2-Fluoro-8-(6-iodo-benzo[1,3]dioxol-5-ylmethyl)adenine (300 mg, 0.726 mmol), Cs2CO3 (285 mg, 0.87 mmol) and 1,3-dibromopropane (370 L, 3.63 mmol) in anhydrous DMF (5 mL) was stirred at 50° C. for 2 h. Following solvent removal, product (330 mg, 85%) was collected through silica gel column purification (CHCl3 then EtOAc:hexanes:CHCl3:i-PrOH at 4:2:4:0.4). MS m/z 534.0 (M+H)+. To this product, i-PrNH2 (10 mL) was added in excess and the resulting solution stirred at room temperature for 1 h. Excess amine was removed and product (230 mg, 75%) collected through silica gel column purification (CHCl3:EtOAc:i-PrOH:NH4OH at 4:4:2:0.3). 1H NMR (400 MHz, CDCl3) 7.29 (s, 1H), 6.59 (s, 1H), 5.94 (s, 2H), 5.89 (bs, 2H), 4.25 (s, 2H), 4.11 (t, J=7.0 Hz, 2H), 2.73-2.60 (m, 1H), 2.55 (t, J=6.8 Hz, 1H), 1.93-1.86 (m, 2H), 1.03-1.02 (d, J=6.0 Hz, 6H); 13C NMR (100 MHz, methanol-d4) 160.0, 158.4, 157.2, 152.4, 151.3, 149.4, 148.4, 133.1, 118.7, 110.6, 102.4, 88.5, 42.8, 40.1, 38.8, 27.6, 19.4; MS m/z 513.2 (M+H)+. HPLC: (a) 98.5% (60% water-40% acetonitrile); (b) 97.2% (20% to 50% acetonitrile).
Name
2-Fluoro-8-(6-iodo-benzo[1,3]dioxol-5-ylmethyl)adenine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
370 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7]([CH2:11][C:12]3[C:20]([I:21])=[CH:19][C:15]4[O:16][CH2:17][O:18][C:14]=4[CH:13]=3)=[N:8]2)=[C:4]([NH2:22])[N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:30][CH2:31][CH2:32]Br>CN(C=O)C>[F:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[C:7]([CH2:11][C:12]3[C:20]([I:21])=[CH:19][C:15]4[O:16][CH2:17][O:18][C:14]=4[CH:13]=3)[N:8]2[CH2:30][CH2:31][CH2:32][NH:6][CH:5]([CH3:9])[CH3:4])=[C:4]([NH2:22])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
2-Fluoro-8-(6-iodo-benzo[1,3]dioxol-5-ylmethyl)adenine
Quantity
300 mg
Type
reactant
Smiles
FC1=NC(=C2NC(=NC2=N1)CC1=CC2=C(OCO2)C=C1I)N
Name
Cs2CO3
Quantity
285 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
370 L
Type
reactant
Smiles
BrCCCBr
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Following solvent removal, product (330 mg, 85%)
CUSTOM
Type
CUSTOM
Details
was collected through silica gel column purification (CHCl3
ADDITION
Type
ADDITION
Details
To this product, i-PrNH2 (10 mL) was added in excess and the resulting solution
CUSTOM
Type
CUSTOM
Details
Excess amine was removed
CUSTOM
Type
CUSTOM
Details
product (230 mg, 75%) collected through silica gel column purification (CHCl3:EtOAc:i-PrOH:NH4OH at 4:4:2:0.3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=NC(=C2N=C(N(C2=N1)CCCNC(C)C)CC1=CC2=C(OCO2)C=C1I)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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